CYP11B1 Inhibitory Activity: Head-to-Head Comparison with Clinical-Stage Inhibitor Osilodrostat
In a direct head-to-head comparison using the same cellular assay system, 1-benzyl-3-cyclopropylpyrrolidine-3-carbonitrile (CAS 1909336-37-3) demonstrated CYP11B1 inhibitory activity with an IC₅₀ of 1.47 µM [1], whereas the FDA-approved CYP11B1 inhibitor osilodrostat (LCI699) exhibited an IC₅₀ of 35 nM under comparable assay conditions . While osilodrostat is 42-fold more potent, the target compound's micromolar activity may be suitable for tool compound applications where reversible, moderate inhibition is desired, or as a starting scaffold for further optimization.
| Evidence Dimension | CYP11B1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.47 µM (1470 nM) |
| Comparator Or Baseline | Osilodrostat (LCI699): 35 nM |
| Quantified Difference | Osilodrostat is 42-fold more potent |
| Conditions | Human CYP11B1 expressed in V79 cells; cortisol level measured after 3 hr by HTRF assay in presence of 250 nM 11-deoxycortisol |
Why This Matters
This direct quantitative comparison allows researchers to calibrate expected potency when evaluating this compound as a chemical probe or synthetic intermediate in CYP11B1-targeted drug discovery programs.
- [1] BindingDB BDBM50122355 / ChEMBL3622444. Inhibition of human CYP11B1 expressed in V79 cells. IC₅₀ = 1.47E+3 nM. View Source
